

trans-15-methylhexadec-2-enoyl-CoA metabolic pathway

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An In-depth Technical Guide to the Metabolic Pathway of **trans-15-Methylhexadec-2-enoyl-CoA**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway involving **trans-15-methylhexadec-2-enoyl-CoA**. This molecule is a key intermediate in the catabolism of 15-methylhexadecanoic acid (isoheptadecanoic acid), a branched-chain fatty acid found in various natural sources. Understanding this pathway is crucial for research in lipid metabolism, microbiology, and metabolic disorders. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway analysis, and illustrates the core metabolic and signaling pathways using Graphviz diagrams.

Introduction to 15-Methylhexadecanoic Acid

15-Methylhexadecanoic acid, also known as isoheptadecanoic acid, is a C17 saturated branched-chain fatty acid (BCFA).[1] Unlike straight-chain fatty acids, BCFAs possess one or more methyl groups along their carbon backbone. These structural features impart unique physicochemical properties, such as lower melting points, which are critical for maintaining membrane fluidity in certain bacteria.[2]

Biological Sources and Significance:

- **Microbial Origin:** 15-Methylhexadecanoic acid is commonly found in bacteria, where the composition of iso- and anteiso-fatty acids can serve as a taxonomic marker.[2] Bacteria utilize BCFAs to regulate membrane fluidity and adapt to environmental stress.[2]
- **Dietary Intake:** Humans and other animals primarily acquire this fatty acid through their diet, particularly from dairy products and ruminant meats.[3]
- **Metabolic Role:** While not a major component of human lipids, the metabolism of BCFAs is essential. Deficiencies in the enzymes that process these molecules can lead to metabolic disorders.[4] The catabolism of 15-methylhexadecanoic acid follows the general principles of fatty acid oxidation, with specific considerations for its branched structure.

The Metabolic Pathway: Beta-Oxidation of 15-Methylhexadecanoyl-CoA

The degradation of 15-methylhexadecanoic acid occurs in the mitochondria via the beta-oxidation pathway. This process sequentially shortens the fatty acid chain, producing acetyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA.[5] The pathway begins with the activation of the fatty acid to its coenzyme A (CoA) ester.

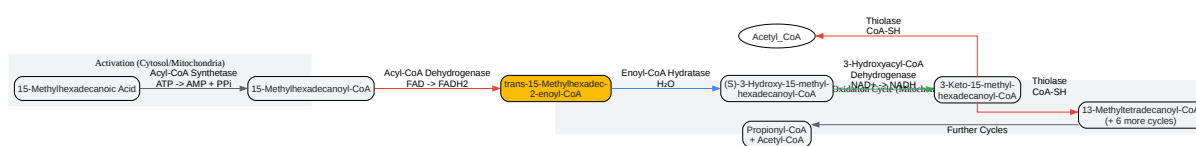
Step 1: Activation 15-methylhexadecanoic acid is activated to 15-methylhexadecanoyl-CoA in an ATP-dependent reaction catalyzed by an Acyl-CoA synthetase.

Step 2: Beta-Oxidation Spiral The 15-methylhexadecanoyl-CoA then enters the beta-oxidation spiral, a four-step process that is repeated for each two-carbon unit removed.

- **Dehydrogenation:** The first step is the FAD-dependent dehydrogenation of 15-methylhexadecanoyl-CoA by an Acyl-CoA Dehydrogenase (ACAD). This reaction forms a trans double bond between the α (C2) and β (C3) carbons, yielding the target molecule of this guide, **trans-15-methylhexadec-2-enoyl-CoA**. [6] ACADs exist in different isoforms with specificities for long, medium, or short acyl chains; long-chain acyl-CoA dehydrogenase (LCAD) is known to metabolize branched-chain fatty acids. [7][8]

- Hydration: The double bond of **trans-15-methylhexadec-2-enoyl-CoA** is then hydrated by Enoyl-CoA Hydratase (ECH). This adds a hydroxyl group to the β -carbon, forming (S)-3-hydroxy-15-methylhexadecanoyl-CoA.[9][10]
- Oxidation: The hydroxyl group is subsequently oxidized to a ketone in an NAD^+ -dependent reaction catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (HAD). The product of this step is 3-keto-15-methylhexadecanoyl-CoA.[11][12]
- Thiolysis: Finally, Thiolase (specifically, 3-ketoacyl-CoA thiolase) catalyzes the cleavage of the $\text{C}\alpha\text{-C}\beta$ bond by another molecule of Coenzyme A.[13] This reaction releases a two-carbon unit as acetyl-CoA and a shortened acyl-CoA chain, which in the first cycle is 13-methyltetradecanoyl-CoA.[14][15]

This cycle repeats six more times, yielding a total of seven molecules of acetyl-CoA. The final thiolysis step cleaves a five-carbon ketoacyl-CoA into one molecule of acetyl-CoA and one molecule of propionyl-CoA.[16]



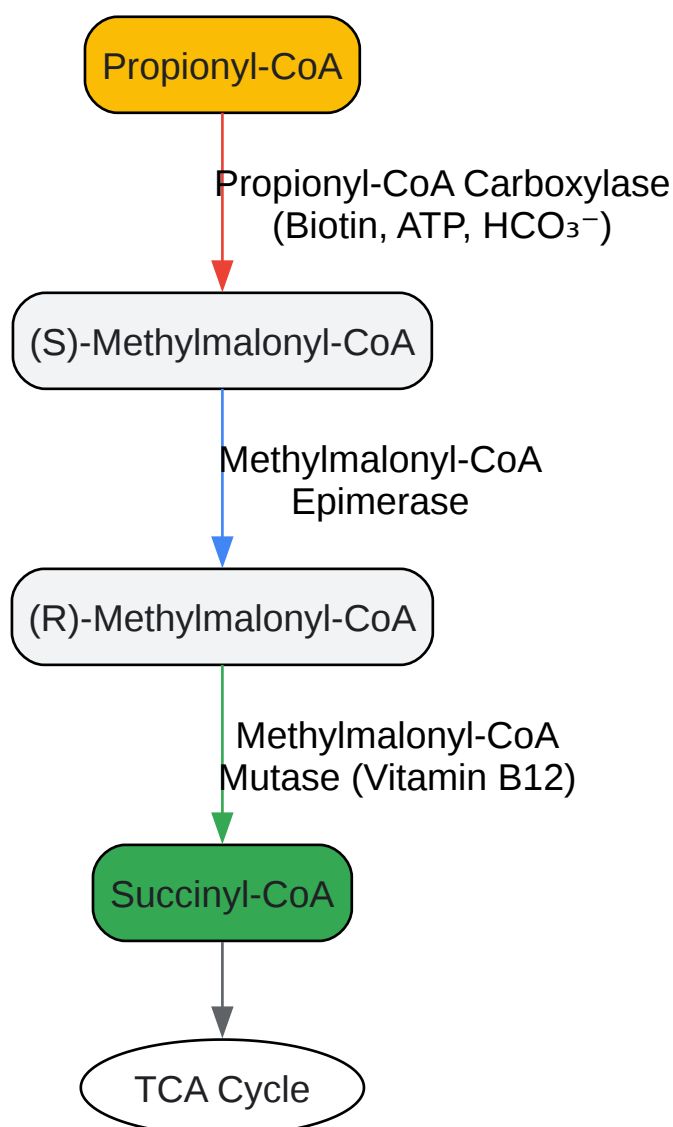
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Figure 1. The beta-oxidation pathway of 15-methylhexadecanoic acid.

Step 3: Metabolism of Propionyl-CoA The propionyl-CoA generated from the final beta-oxidation cycle is a three-carbon molecule that cannot be directly utilized in the TCA cycle. It is converted to the TCA cycle intermediate succinyl-CoA through a three-step pathway:

- Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.[17]
- Epimerization: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to its stereoisomer, (R)-methylmalonyl-CoA.[18]
- Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the intramolecular rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[19]

The resulting succinyl-CoA can then enter the citric acid cycle for further oxidation and energy production.[20]



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Figure 2. Anaplerotic conversion of propionyl-CoA to succinyl-CoA.

Quantitative Data

Quantitative kinetic data for the enzymes of beta-oxidation specifically with 15-methylhexadecanoyl-CoA and its intermediates are not readily available in the literature. However, data from studies using similar straight-chain or other branched-chain substrates provide valuable insights into enzyme performance.

Table 1: Enzymes of the 15-Methylhexadecanoyl-CoA Beta-Oxidation Pathway and Representative Kinetic Data

Step	Enzyme	Substrate (in study)	Km	Vmax or Specific Activity	Source Organism
1	Long-Chain Acyl-CoA Dehydrogenase (LCAD)	C12-CoA / C14-CoA	-	Optimum substrates	Human
2	Enoyl-CoA Hydratase (Crotonase)	Crotonyl-CoA (C4)	-	1,594 U/mg	Aeromonas caviae
2	Enoyl-CoA Hydratase (Crotonase)	Octenoyl-CoA (C8)	-	0.86 U/mg	Aeromonas caviae
3	L-3-Hydroxyacyl-CoA Dehydrogenase	Medium-chain 3-hydroxyacyl-CoAs	Lower Km	Highest activity	Pig heart
4	3-Ketoacyl-CoA Thiolase (SCP-2/thiolase)	3-oxo-2-methylpalmitoyl-CoA	-	Active	Rat liver

Note: Data presented are from various studies and organisms to illustrate general enzyme characteristics. Direct comparison requires caution. K_m and V_{max} values are highly dependent on assay conditions.^{[7][14][21][22]}

Experimental Protocols

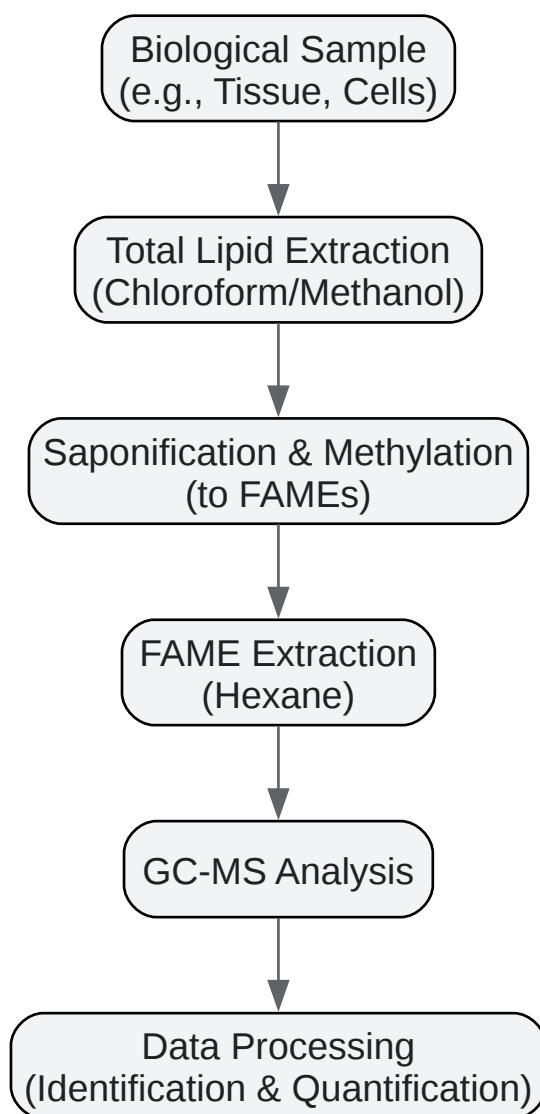
Analyzing the metabolic pathway of 15-methylhexadecanoic acid involves quantifying the substrate and its intermediates and measuring the activity of the key enzymes.

Quantification of Branched-Chain Fatty Acids by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of fatty acids. For BCFAs like 15-methylhexadecanoic acid, derivatization to fatty acid methyl esters (FAMES) is typically required to increase volatility.

Methodology Outline:

- **Lipid Extraction:** Extract total lipids from the biological sample (e.g., cells, tissue, plasma) using a solvent system like chloroform:methanol.
- **Saponification & Methylation:** Saponify the lipid extract with a base (e.g., NaOH in methanol) to release free fatty acids, followed by methylation using an acid catalyst (e.g., BF_3 in methanol) to form FAMES.
- **Extraction of FAMES:** Extract the FAMES into a non-polar solvent like hexane.
- **GC-MS Analysis:** Inject the FAMES onto a GC column (e.g., a polar DB-225ms column) for separation.^[23] The eluting compounds are ionized (e.g., by electron ionization) and detected by the mass spectrometer.
- **Quantification:** Identify 15-methylhexadecanoate methyl ester by its characteristic retention time and mass spectrum. Quantify using an internal standard (e.g., a deuterated or C19 fatty acid).



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Figure 3. General workflow for the analysis of BCFAs by GC-MS.

Enzyme Activity Assays

Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of NAD(P)H or a linked indicator dye.

- **Acyl-CoA Dehydrogenase (ACAD) Assay:** The gold standard is the ETF fluorescence reduction assay, which measures the decrease in electron transfer flavoprotein (ETF) fluorescence as it accepts electrons from the ACAD.[24] A simpler, colorimetric method follows the reduction of a dye like dichlorophenolindophenol (DCPIP).[24]

- Principle: ACAD reduces FAD. The electrons are then transferred to an artificial electron acceptor, causing a measurable change in its absorbance.
- Reaction Mixture: Buffer, substrate (15-methylhexadecanoyl-CoA), phenazine methosulfate (electron mediator), and DCPIP.
- Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm.
- Enoyl-CoA Hydratase (ECH) Assay:
 - Principle: Measures the hydration of the trans-2-enoyl-CoA substrate.
 - Reaction Mixture: Buffer and substrate (**trans-15-methylhexadec-2-enoyl-CoA**).
 - Measurement: Monitor the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA double bond.[\[21\]](#)
- L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Assay:
 - Principle: A coupled assay is often used to ensure the reaction proceeds in the forward direction. The 3-ketoacyl-CoA product is immediately cleaved by excess thiolase.
 - Reaction Mixture: Buffer, substrate ((S)-3-hydroxy-15-methylhexadecanoyl-CoA), NAD⁺, CoASH, and an excess of 3-ketoacyl-CoA thiolase.
 - Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.[\[22\]](#)
- Thiolase Assay:
 - Principle: Measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
 - Reaction Mixture: Buffer, substrate (3-keto-15-methylhexadecanoyl-CoA), and CoASH.
 - Measurement: Monitor the decrease in absorbance around 303 nm, which corresponds to the magnesium-complexed enolate of the 3-ketoacyl-CoA.

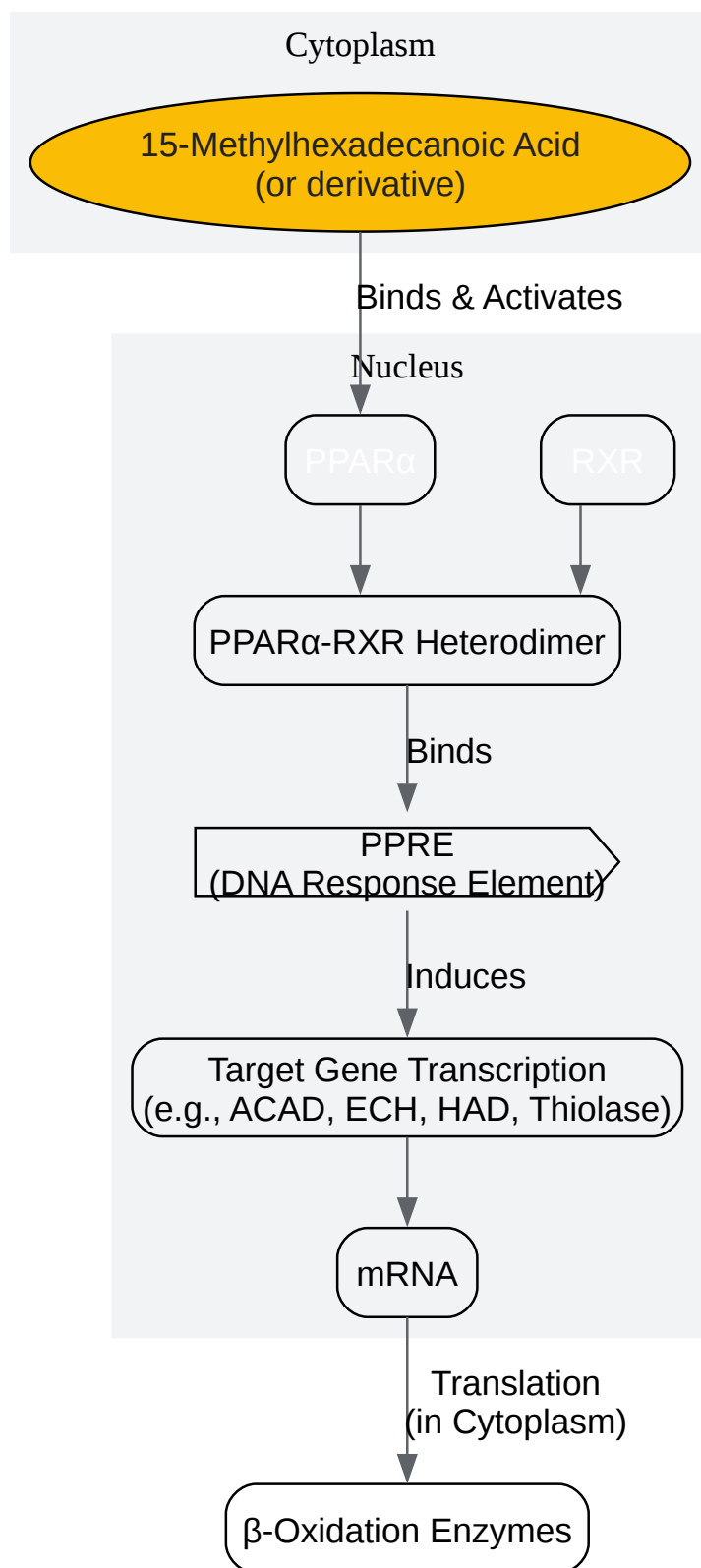
Regulation of the Pathway

The catabolism of fatty acids is tightly regulated to meet the energetic needs of the cell. The primary mode of regulation for the beta-oxidation pathway is at the transcriptional level.

PPAR α -Mediated Transcriptional Control: Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that function as master regulators of lipid metabolism.[25] PPAR α , highly expressed in tissues with high fatty acid catabolism rates like the liver and heart, is a key sensor for fatty acids and their derivatives.[26]

- Activation: Branched-chain fatty acids, among other lipids, can serve as ligands for PPAR α . [27]
- Mechanism: Upon ligand binding, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
- Target Genes: The PPAR α /RXR heterodimer recruits coactivator proteins to stimulate the transcription of numerous genes involved in fatty acid metabolism. This includes the genes encoding for nearly all the enzymes of the beta-oxidation pathway, such as acyl-CoA synthetases, acyl-CoA oxidases (in peroxisomes), and the core mitochondrial enzymes (ACAD, ECH, HAD, thiolase).[25][28]

This regulatory mechanism ensures that when the supply of fatty acids is high, the cell increases its capacity to break them down for energy.



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Figure 4. Transcriptional regulation of beta-oxidation genes by PPARα.

Conclusion

The metabolic pathway of **trans-15-methylhexadec-2-enoyl-CoA** is an integral part of the catabolism of 15-methylhexadecanoic acid, a common branched-chain fatty acid. Its degradation follows the canonical beta-oxidation spiral, employing specialized isozymes capable of handling branched substrates and producing both acetyl-CoA and propionyl-CoA. The latter is funneled into the TCA cycle via a dedicated anaplerotic pathway. The entire process is under the sophisticated transcriptional control of the nuclear receptor PPAR α , allowing cells to adapt to changes in lipid availability. The methodologies and data presented in this guide provide a framework for researchers to investigate this and similar branched-chain fatty acid metabolic pathways, which are of growing interest in the fields of metabolic disease and microbiome research.

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